o-Tolylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

o-Tolylacetic acid can be a useful intermediate in organic synthesis. Researchers employ it as a starting material for the preparation of more complex molecules. For instance, a study describes its use in the synthesis of substituted indoles, which are a class of nitrogen-containing heterocyclic compounds with diverse biological activities [PubChem: o-Tolylacetic acid, ].

Medicinal Chemistry

o-Tolylacetic acid derivatives have been explored for their potential medicinal properties. Some studies have investigated their activity against specific enzymes or receptors that are relevant to diseases like cancer or neurodegenerative disorders [ScienceDirect: Synthesis and biological evaluation of o-tolylacetic acid hydrazides as potential anti-Alzheimer agents, ]. However, further research is needed to determine their efficacy and safety for therapeutic applications.

Material Science

o-Tolylacetic acid can be used as a building block in the design of new materials. For example, research has explored its incorporation into metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation [Journal of Materials Chemistry C: A Facile One-Pot Synthesis of Carboxylate-Functionalized Metal–Organic Frameworks, ].

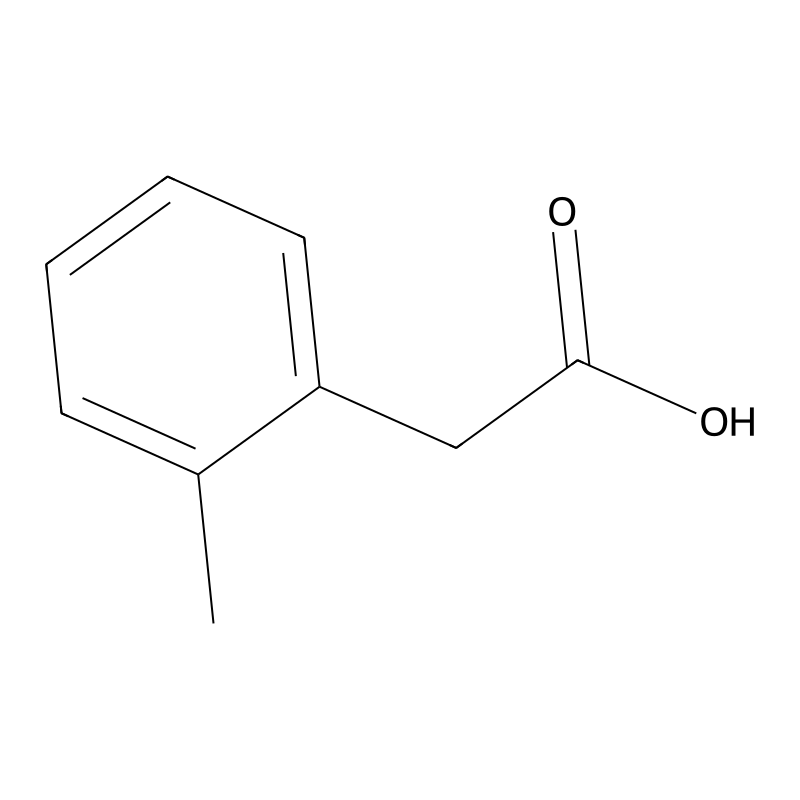

o-Tolylacetic acid, also known as 2-methylphenylacetic acid, is an aromatic compound with the molecular formula and a CAS number of 644-36-0. It features a tolyl group (derived from toluene) attached to an acetic acid moiety. This compound appears as a white powder and has a melting point ranging from 88 to 90 °C . Its structure allows it to participate in various

- Oxidation: Under specific conditions, it can be oxidized using agents like potassium permanganate or chromium(VI) reagents, leading to various oxidation products .

- Reduction: It can be reduced to form saturated derivatives using hydrogen gas with catalysts such as platinum or sodium borohydride .

- Substitution Reactions: The compound is capable of nucleophilic substitution reactions, including halogenation and alkylation .

- Aromatic Reactions: As an aromatic compound, it can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and Friedel-Crafts reactions .

Several methods exist for synthesizing o-tolylacetic acid:

- Friedel-Crafts Acylation: This method involves the acylation of toluene using acetic anhydride in the presence of a Lewis acid catalyst.

- Chlorination Followed by Hydrolysis: Partial chlorination of tolyl compounds followed by hydrolysis can yield o-tolylacetic acid .

- Direct Esterification: Reaction between o-tolyl alcohol and acetic acid under acidic conditions can also produce the desired compound.

o-Tolylacetic acid has several applications:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of various pharmaceutical compounds.

- Chemical Research: Used in studies involving aromatic compounds and their reactivity.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its structural characteristics.

Several compounds are structurally similar to o-tolylacetic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methylphenylacetic Acid | Aromatic Carboxylic Acid | Basic structure similar but different substituents |

| 2-(3-Nitrophenyl)acetic Acid | Aromatic Carboxylic Acid | Contains a nitro group, altering reactivity |

| 2-(4-Bromophenyl)acetic Acid | Aromatic Carboxylic Acid | Substituted with bromine, affecting electrophilicity |

| 2-(2-Methyl-6-nitrophenyl)acetic Acid | Aromatic Carboxylic Acid | Contains both methyl and nitro groups |

| 2-(3-Fluorophenyl)acetic Acid | Aromatic Carboxylic Acid | Fluorine substitution influences acidity |

o-Tolylacetic acid stands out due to its methyl substitution on the aromatic ring, which affects its physical properties and reactivity compared to its analogs.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant